molecular formula C13H15N3OS B11127420 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide

5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11127420
M. Wt: 261.34 g/mol
InChI Key: QJXXGERUMLPFDJ-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Isopropyl and Methyl Groups: Alkylation reactions can be used to introduce the isopropyl and methyl groups at the appropriate positions on the thiazole ring.

    Attachment of the Pyridyl Group: This can be done through a nucleophilic substitution reaction where the pyridyl group is introduced to the thiazole ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and methyl groups.

    Reduction: Reduction reactions could potentially modify the carboxamide group to an amine.

    Substitution: The pyridyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with modified alkyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: May be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly for its thiazole core structure.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole cores but different substituents.

    Pyridyl Derivatives: Compounds with pyridyl groups attached to various core structures.

Uniqueness

The unique combination of the isopropyl, methyl, pyridyl, and carboxamide groups in 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-5-4-6-14-7-10/h4-8H,1-3H3,(H,16,17)

InChI Key

QJXXGERUMLPFDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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